molecular formula AlClHTi B12347315 Titanium(III) chloride-aluminum chloride

Titanium(III) chloride-aluminum chloride

Cat. No.: B12347315
M. Wt: 111.31 g/mol
InChI Key: WVYPNTAHSRRLQM-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Relevance of Titanium(III) Chloride-Aluminum Chloride

The primary significance of the this compound complex lies in its role as a critical component of Ziegler-Natta catalysts. wikipedia.orgnumberanalytics.com These catalysts revolutionized polymer science and industry, enabling the stereospecific polymerization of alpha-olefins (1-alkenes) such as propylene (B89431). wikipedia.orgpcbiochemres.com The discovery by Karl Ziegler and Giulio Natta, which earned them the Nobel Prize in Chemistry in 1963, demonstrated that combinations of transition metal compounds, like titanium halides, with organoaluminum compounds could produce polymers with highly controlled structures (e.g., isotactic polypropylene). numberanalytics.comwikipedia.org The TiCl₃-AlCl₃ complex is a key player in heterogeneous Ziegler-Natta systems, which dominate the industrial production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgtaylorandfrancis.com

The interdisciplinary relevance of this complex extends beyond polymer chemistry into several other scientific domains:

Chemistry: It serves as a powerful Lewis acid and a catalyst in various organic synthesis reactions. cymitquimica.com Its reactivity is harnessed for reductive coupling reactions and other chemical transformations. wikipedia.org

Materials Science: It is employed in the production of advanced materials, including high-strength alloys and specialized coatings. The polymers synthesized using this catalyst are fundamental to numerous industries, including packaging, automotive, and construction. numberanalytics.com

Biochemical and Medical Research: While less common, its reactivity has led to its use in certain biochemical assays. Research has also explored its potential, albeit in early stages, for applications in drug delivery systems.

The unique combination of titanium and aluminum chlorides imparts enhanced reactivity and stability compared to the individual halides, making the complex more versatile for a wide range of applications.

Overview of its Role as a Complex Metal Halide in Catalysis and Synthesis

As a complex metal halide, this compound functions primarily as a catalyst or catalyst precursor. cymitquimica.comfishersci.comcymitquimica.com Its structure features a coordination environment where titanium and aluminum ions are surrounded by chloride ions, which contributes to its high reactivity and Lewis acid character. cymitquimica.com

In the context of Ziegler-Natta catalysis, the complex, often in combination with an organoaluminum co-catalyst like triethylaluminum (B1256330) (Al(C₂H₅)₃) or diethylaluminum chloride (Al(C₂H₅)₂Cl), forms the active sites for polymerization. numberanalytics.comlibretexts.org The aluminum chloride within the complex is thought to influence the structure and activity of the catalytic centers. pcbiochemres.com The mechanism involves the coordination of an olefin monomer to the titanium center, followed by its insertion into a growing polymer chain. numberanalytics.com The specific crystalline form (polymorph) of the TiCl₃ within the complex significantly impacts the catalytic activity and the stereoregularity of the resulting polymer. wikipedia.org

Beyond polymerization, the complex is a valuable reagent in organic synthesis. wikipedia.org It participates in various chemical reactions, including:

Reduction: It can be used to reduce certain functional groups, such as the reduction of oximes to imines. wikipedia.org

Substitution: The chloride ions in the complex can be substituted by other ligands, allowing for the synthesis of new titanium complexes. For instance, it reacts with tetrahydrofuran (B95107) (THF) to form the light-blue complex TiCl₃(THF)₃. wikipedia.orgupenn.edu

Reductive Coupling: It is a key reagent in reactions like the McMurry coupling, where carbonyl compounds are reductively dimerized to form alkenes. youtube.com

The interaction between the titanium(III) chloride and aluminum chloride creates a synergistic effect, enhancing its catalytic prowess and making it a cornerstone of modern chemical manufacturing and research.

Data Tables

Table 1: Properties of this compound Complex and Related Compounds

Compound/ComplexFormulaMolecular Weight ( g/mol )AppearanceKey Application
Titanium(III) ChlorideTiCl₃154.23Red-violet, hygroscopic crystalsZiegler-Natta catalyst component, reducing agent wikipedia.org
Aluminum ChlorideAlCl₃133.34White to pale yellow solidLewis acid catalyst, component in complexes nih.gov
This compound (3:1)AlCl₁₂Ti₃ or (TiCl₃)₃·AlCl₃595.98Powder fishersci.comcymitquimica.comCatalyst in polypropylene production fishersci.comcymitquimica.com

Table 2: Research Findings on Ziegler-Natta Catalysis using TiCl₃-AlCl₃ Systems

Catalyst SystemMonomerResulting PolymerKey FindingReference
α-TiCl₃ + Al(C₂H₅)₃PropyleneIsotactic PolypropyleneFirst system used to produce stereoregular polypropylene. wikipedia.org
TiCl₃·xAlCl₃ + Diethyl aluminum chloridePropyleneIsotactic PolypropylenePresence of AlCl₃ can lead to the formation of ethyl aluminum dichloride, which can reduce the polymerization rate. pcbiochemres.com
TiCl₄ + AlEt₃ (Forms TiCl₃ in situ)Ethylene (B1197577)High-density polyethylene (HDPE)One of the earliest Ziegler-Natta systems, demonstrating high activity for ethylene polymerization. pcbiochemres.com
TiCl₃ + Triisobutyl aluminum + TriethylenediaminePropylenePolypropyleneTriethylenediamine acts as an accelerator for the catalyst system. google.com

Properties

Molecular Formula

AlClHTi

Molecular Weight

111.31 g/mol

InChI

InChI=1S/Al.ClH.Ti/h;1H;

InChI Key

WVYPNTAHSRRLQM-UHFFFAOYSA-N

Canonical SMILES

[Al].Cl.[Ti]

Origin of Product

United States

Methodologies for the Synthesis and Controlled Preparation of Titanium Iii Chloride Aluminum Chloride

Synthesis via Reduction of Titanium(IV) Chloride with Aluminum

3TiCl₄ + Al → 3TiCl₃ + AlCl₃

This aluminothermic reduction is favored in modern techniques because it produces a product mixture that is a valuable catalyst component, especially for olefin polymerization. wikipedia.orggoogle.com The synthesis is typically carried out by reacting metallic aluminum with liquid titanium(IV) chloride. researchgate.netresearchgate.net The resulting product is often a solid cake-like material that contains the mixed halides. google.com

The efficiency and outcome of the reduction of TiCl₄ with aluminum are highly dependent on the reaction parameters. Temperature, reaction time, and atmospheric conditions must be precisely controlled to maximize the yield and obtain the desired product characteristics.

The reaction is typically conducted at elevated temperatures, generally in the range of 80°C to 220°C. google.com Some laboratory processes may use temperatures as high as 400°C. researchgate.net The temperature significantly influences the reaction rate. researchgate.net Studies have shown that increasing the temperature of the reaction mixture accelerates the reduction process, leading to a higher yield of TiCl₃ in a shorter time. researchgate.net For instance, experiments on the reduction in an aqueous solution showed a marked increase in yield as the temperature was raised from below 55°C to above 90°C. researchgate.net

Environmental control is critical. Due to the high reactivity of the titanium chlorides with water and oxygen, the synthesis must be performed under an inert atmosphere, such as argon or nitrogen, to prevent the formation of titanium oxides and oxychlorides. researchgate.netlibretexts.org

Table 1: Effect of Temperature on TiCl₃ Yield Over Time The following data, derived from graphical representations in experimental studies, illustrates the influence of temperature on the percent yield of TiCl₃ relative to the maximum possible yield in an aqueous system. researchgate.net

Time (minutes)Yield at 55-65°CYield at 70-80°CYield at >90°C
15~20%~45%~65%
30~35%~65%~80%
60~55%~80%~95%
90~65%~90%>95%
120~70%>90%>95%

In the synthesis process, aluminum halides, particularly aluminum chloride (AlCl₃), can act as catalytic promoters. google.com While AlCl₃ is a product of the primary reaction, its presence can catalyze the reduction of TiCl₄. google.com The TiCl₃·AlCl₃ complex itself exhibits Lewis acid properties, which are central to its function in catalysis. cymitquimica.com This catalytic behavior is crucial in processes like Ziegler-Natta polymerization, where the titanium compound, activated by an organoaluminum compound, forms the active species for polymer growth. youtube.com

The direct reduction of TiCl₄ with aluminum typically does not yield pure TiCl₃ but rather a solid solution or mixed crystal complex with the formula TiCl₃·AlCl₃. wikipedia.orggoogle.com This product is often sold and used directly as a mixture. wikipedia.org The formation of this complex results in a product that is a hard, solid cake, which can be difficult to handle on a large scale. google.com

Separating the TiCl₃ from the AlCl₃ in this mixture presents considerable difficulties. google.com The physical and chemical properties of the two chlorides are similar, making simple separation techniques ineffective. While methods exist for purifying crude TiCl₄ from various metal chlorides via distillation, separating the solid TiCl₃ and AlCl₃ products is more challenging. google.compyrometallurgy.co.za Vacuum drying can be employed to remove any unreacted, volatile TiCl₄ from the solid product cake. google.com

Exploration of Alternative Precursor-Based Synthetic Routes to Titanium(III) Chloride

While the aluminothermic reduction of TiCl₄ is a primary method, several alternative synthetic routes to produce titanium(III) chloride have been explored. These methods utilize different reducing agents and precursors, offering pathways to potentially obtain AlCl₃-free TiCl₃ or products with different crystalline forms and reactivity.

A variety of reducing agents other than aluminum have been successfully used to reduce titanium(IV) chloride to titanium(III) chloride.

Hydrogen: An older, but well-established, method involves the reduction of TiCl₄ with hydrogen gas (H₂) at high temperatures, typically between 500°C and 800°C. wikipedia.orgresearchgate.net The reaction proceeds as follows: 2TiCl₄ + H₂ → 2TiCl₃ + 2HCl. wikipedia.orgresearchgate.net While effective, this method requires large volumes of purified hydrogen and can have a low reaction rate, making it less common for industrial-scale production. google.com

Other Metals: Various other metals can reduce TiCl₄. These reactions are generally performed under harsh conditions at elevated temperatures and pressures. researchgate.net Common metallic reductants include:

Sodium (Na): Reduction with molten sodium occurs at temperatures around 270°C to 550°C. researchgate.netlibretexts.org911metallurgist.com

Magnesium (Mg): Magnesium is an effective reductant at approximately 400°C. researchgate.net It is also the primary reductant used in the Kroll process to produce titanium metal, where TiCl₃ is an intermediate. researchgate.net

Titanium (Ti): Metallic titanium can reduce TiCl₄ at around 250°C. researchgate.net However, this process can be expensive and may lead to the formation of titanium dichloride (TiCl₂), which can passivate the surface of the titanium metal and halt the reaction. google.com

Silicon (Si): Reduction with silicon at high temperatures (above 700°C) produces TiCl₃ and silicon tetrachloride (SiCl₄). google.com

Table 2: Alternative Reductants for TiCl₃ Synthesis from TiCl₄

ReductantTypical Reaction TemperatureKey Characteristics/Byproducts
Hydrogen (H₂)500 - 800°CGaseous byproduct (HCl); requires high temperatures. wikipedia.orgresearchgate.net
Sodium (Na)270 - 550°CForms a mixture of TiCl₃ and sodium chloride (NaCl). researchgate.netlibretexts.orggoogle.com
Magnesium (Mg)~400°CForms a mixture of TiCl₃ and magnesium chloride (MgCl₂). researchgate.netgoogle.com
Titanium (Ti)~250°CAvoids metal chloride byproducts but is expensive and can form TiCl₂. researchgate.netgoogle.com
Silicon (Si)>700°CForms volatile silicon tetrachloride (SiCl₄), which is easily separated. google.com

Obtaining pure, AlCl₃-free TiCl₃ from the mixed-crystal product of aluminothermic reduction is challenging. google.com The direct separation of the solid TiCl₃ and AlCl₃ components is not straightforward. However, if the goal is to produce pure TiCl₃ from the outset, alternative methods are preferred.

The reduction of TiCl₄ with silicon offers a distinct advantage in purification. google.com The byproduct, silicon tetrachloride (SiCl₄), has a boiling point of 57.6°C, which is much lower than the sublimation point of TiCl₃ (decomposes at ~440°C). wikipedia.org This large difference allows for the easy separation of the volatile SiCl₄ from the solid TiCl₃ product by condensation at a temperature above the boiling point of SiCl₄ but below where TiCl₃ would vaporize. google.com

For mixtures containing AlCl₃, purification often involves removing other impurities. Fractional distillation is a common technique for purifying liquid TiCl₄ from contaminants like vanadium oxychloride (VOCl₃) before reduction, but it is not suitable for separating the solid TiCl₃-AlCl₃ product. pyrometallurgy.co.zaresearchgate.net The difficulty lies in the fact that AlCl₃ sublimes at 180°C, a temperature at which TiCl₃ is a stable solid, but their intimate mixing in the crystal lattice prevents simple physical separation. google.com

Control over Polymorphic Forms of Titanium(III) Chloride in Catalyst Preparation

The catalytic activity and stereospecificity of Ziegler-Natta catalysts derived from titanium(III) chloride are profoundly influenced by the crystalline structure of the TiCl₃ used. pcbiochemres.compageplace.de Titanium(III) chloride exists in four primary polymorphic forms: α, β, γ, and δ. youtube.comresearchgate.net These forms differ in their crystal lattice structures, which in turn affects the nature of the active sites available for olefin polymerization. pcbiochemres.comresearchgate.net The β form possesses a fibrous, chain-like structure, whereas the α, γ, and δ forms have layered lattice structures. pcbiochemres.comresearchgate.net The α and γ forms have hexagonal and cubic close-packed chloride layers, respectively, while the δ form is an intermediate structure. pcbiochemres.comyoutube.com The ability to selectively synthesize a specific polymorph is, therefore, a critical aspect of catalyst design and preparation, allowing for the tailoring of the final polymer's properties, such as isotacticity. pcbiochemres.comwikipedia.org

The transformation between these polymorphs is also a key strategy. For instance, the less active β-TiCl₃ can be converted into the more stereospecific γ or δ forms through controlled heat treatment. pcbiochemres.comgoogle.com Typically, heating a slurry of β-TiCl₃ to temperatures between 150°C and 200°C facilitates its conversion to the γ structure. pcbiochemres.comgoogle.com Mechanical processing, such as ball milling, is another technique employed to modify the crystalline structure and increase the number of active catalytic centers. pcbiochemres.com

Strategies for Selective Formation of α, β, γ, and δ-TiCl₃ Polymorphs

The selective preparation of each TiCl₃ polymorph is achieved by carefully controlling the reaction conditions, primarily the temperature and the reducing agent used in the synthesis from titanium(IV) chloride (TiCl₄). youtube.comgoogle.com The reduction of TiCl₄ is a common industrial method, often utilizing reducing agents like aluminum or organoaluminum compounds. youtube.comwikipedia.orgbyjus.com When aluminum is used, the resulting product is typically a complex of titanium(III) chloride and aluminum chloride (TiCl₃·AlCl₃). wikipedia.org

α-Titanium(III) Chloride (α-TiCl₃): The alpha form is generally produced at higher temperatures. The reduction of TiCl₄ using metallic aluminum requires temperatures around 250°C. youtube.com Alternatively, reduction with hydrogen gas (H₂) can yield α-TiCl₃ when conducted at approximately 400°C. youtube.com The α-polymorph has a layered, hexagonal close-packed crystal structure. youtube.com Giulio Natta's pioneering work utilized crystalline α-TiCl₃ in combination with triethylaluminum (B1256330) to first produce isotactic polypropylene (B1209903). wikipedia.org

β-Titanium(III) Chloride (β-TiCl₃): The beta form is synthesized at significantly lower temperatures. The reaction of TiCl₄ with organoaluminum compounds at low temperatures typically yields the brown, fibrous β-polymorph. pcbiochemres.comgoogle.com When using the same reactants as for the alpha form (TiCl₄ and aluminum or hydrogen), maintaining the reaction temperature in the range of 0°C to 100°C selectively produces β-TiCl₃. youtube.com This polymorph is generally considered less suitable for producing highly stereospecific polymers without further treatment. pcbiochemres.comgoogle.com

γ-Titanium(III) Chloride (γ-TiCl₃): The gamma form can be prepared either directly or through thermal conversion of the beta form. Direct synthesis involves the reduction of TiCl₄ at intermediate temperatures, specifically between 150°C and 200°C. youtube.comgoogle.com This temperature range is also used for the thermal treatment that converts the β-polymorph into the more catalytically active γ-polymorph, which features a cubic layered structure. pcbiochemres.comyoutube.comgoogle.com

δ-Titanium(III) Chloride (δ-TiCl₃): The delta form is structurally an intermediate between the α and γ polymorphs, exhibiting alternating hexagonal and cubic layers. youtube.com It is often produced by the extensive grinding or ball milling of the α or γ forms of TiCl₃. pcbiochemres.com This mechanical action introduces disorder into the crystal lattice, creating the characteristic structure of δ-TiCl₃ and increasing the surface area and number of active sites for polymerization. pcbiochemres.com

Table 1: Synthesis Conditions for TiCl₃ Polymorphs

Polymorph Reactants Temperature Range Crystal Structure
α-TiCl₃ TiCl₄ + Al ~ 250°C Hexagonal, Layered
α-TiCl₃ TiCl₄ + H₂ ~ 400°C Hexagonal, Layered
β-TiCl₃ TiCl₄ + Al or H₂ 0 - 100°C Fibrous, Chain
γ-TiCl₃ TiCl₄ + Al or H₂ 150 - 200°C Cubic, Layered

| δ-TiCl₃ | α-TiCl₃ or γ-TiCl₃ | Grinding/Milling | Mixed Layered |

Advanced Structural Characterization and Coordination Chemistry of Titanium Iii Chloride Aluminum Chloride Systems

Crystallographic Investigations of Titanium(III) Chloride Polymorphs

Titanium(III) chloride (TiCl₃) is known to exist in at least four distinct crystalline forms, or polymorphs, designated as α, β, γ, and δ. acs.org These polymorphs can be distinguished by their unique crystal structures and magnetic properties, which arise from different arrangements of the titanium and chloride ions. acs.org A key feature common to all polymorphs is the octahedral coordination of the titanium(III) ion. acs.org

The four polymorphs of titanium(III) chloride can be broadly categorized into two structural types: layered and fibrous. The α, γ, and δ forms possess layered structures, while the β form exhibits a fibrous, or needle-like, crystal habit. acs.org

The α-TiCl₃ polymorph, which is violet, has a layered structure where the chloride ions are arranged in a hexagonal close-packed (hcp) lattice. acs.org The titanium ions occupy two-thirds of the octahedral holes between the chloride layers, creating a sheet-like structure. researchgate.net

The γ-TiCl₃ form, also violet, is similar to the α form, but the chloride ions are in a cubic close-packed (ccp) arrangement. acs.org

The δ-TiCl₃ polymorph is considered an intermediate structure between the α and γ forms, arising from disorder in the stacking sequence of the chloride layers. acs.org

In contrast, the β-TiCl₃ polymorph, which is brown, consists of linear chains of TiCl₆ octahedra. acs.org In this structure, the octahedra share opposite faces, leading to a significantly shorter Ti-Ti distance of 2.91 Å compared to the layered forms (3.60 Å). acs.org This shorter distance in the β form suggests stronger metal-metal interactions along the chains. acs.org

Crystallographic Data of Titanium(III) Chloride Polymorphs
PolymorphCrystal SystemSpace GroupLattice Parameters (Å)Structural FeatureTi-Ti Distance (Å)
α-TiCl₃TrigonalP3̅1ca = 6.11, c = 12.55Layered (hexagonal close-packed Cl⁻) acs.orgresearchgate.net3.60 acs.org
β-TiCl₃HexagonalP6₃/mcma = 6.27, c = 5.82Fibrous (chains of face-sharing octahedra) acs.orgulisboa.pt2.91 acs.org
γ-TiCl₃TrigonalP3̅1ca = 6.14, c = 17.60Layered (cubic close-packed Cl⁻) acs.org3.60 acs.org
δ-TiCl₃Disordered intermediate of α and γ structures acs.org3.60 acs.org

In all known polymorphs of titanium(III) chloride, the titanium(III) ion is in an octahedral coordination environment, surrounded by six chloride ligands (TiCl₆). acs.org In the layered α, γ, and δ forms, these TiCl₆ octahedra share edges to form two-dimensional sheets. researchgate.net The way these sheets stack determines the specific polymorph.

The electronic structure of these polymorphs has been investigated using density functional theory, which supports the description of TiCl₃ as a Mott-Hubbard insulator. cymitquimica.com The electronic population data from these studies confirm a d¹ configuration for the titanium ion within a distorted octahedral crystal field. cymitquimica.com This d¹ configuration is responsible for the paramagnetic nature of titanium(III) chloride. acs.org

Ligand Exchange and Complexation Reactions within Titanium(III) Chloride-Aluminum Chloride Systems

Titanium(III) chloride is a Lewis acid and readily participates in ligand exchange and complexation reactions. acs.org The presence of aluminum chloride, often as a co-catalyst or as a result of the synthesis method (e.g., reduction of TiCl₄ with aluminum to yield TiCl₃·AlCl₃), can influence this reactivity. acs.orgyoutube.com

As a Lewis acid, titanium(III) chloride can react with other chloride salts to form ternary hexahalide complexes with the general formula M₃TiCl₆, where M is a monovalent cation. acs.org The structures of these complexes are dependent on the nature of the cation (M⁺). acs.org In these compounds, the titanium(III) ion maintains its characteristic octahedral coordination geometry within the [TiCl₆]³⁻ anion.

Titanium(III) chloride and its complexes with aluminum chloride react with a variety of Lewis bases, which are electron-donor ligands. A prominent example is the reaction with tetrahydrofuran (B95107) (THF). Treating TiCl₃ or the TiCl₃·AlCl₃ mixture with THF yields the light-blue, meridional complex, TiCl₃(THF)₃. acs.org

The reaction can be represented as: TiCl₃ + 3 THF → TiCl₃(THF)₃ acs.org

This complex is a versatile starting material for the synthesis of other titanium(III) compounds. For instance, it can undergo further ligand exchange reactions. The coordinated THF molecules can be displaced by other neutral or anionic ligands.

Other electron-donor ligands also form complexes with titanium(III) chloride. For example, complexation with dimethylamine (B145610) results in the formation of a dark green complex. acs.org The reaction with liquid ammonia (B1221849) at low temperatures can produce the colorless crystalline compound octaammine titanium(III) chloride, [Ti(NH₃)₈]Cl₃. researchgate.net

The complexes formed from the interaction of titanium(III) chloride systems with Lewis bases have been characterized using various spectroscopic and diffraction techniques.

Single-crystal X-ray diffraction has been instrumental in determining the molecular structures of these complexes. For example, the structure of TiCl₃(THF)₃ has been confirmed to have a meridional arrangement of the three THF ligands around the titanium center. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging for paramagnetic Ti(III) complexes due to significant peak broadening. ulisboa.pt However, in some cases, it can provide information about the ligands attached to the metal center. ulisboa.pt

Examination of Ionic Binuclear Complex Formation in Catalytic Systems

The interaction between titanium(III) chloride and aluminum chloride in catalytic systems, particularly in the context of Ziegler-Natta polymerization, gives rise to complex chemical species that are crucial for catalytic activity. The formation of ionic binuclear complexes is a key aspect of the activation mechanism, leading to the generation of catalytically active sites.

Delineation of Cationic Titanium(III)-Containing Active Site Structures

In Ziegler-Natta catalysis, the active sites are widely understood to be cationic titanium(III) species. The formation of these sites often involves the reaction of a titanium halide with an aluminum alkyl co-catalyst. While many systems start with titanium(IV) chloride (TiCl₄), its reduction to titanium(III) is a critical step. The resulting TiCl₃ can then interact with aluminum chloride (AlCl₃), which may be present as a component of the catalyst or formed in situ.

The structure of the active site is often depicted as a complex where the titanium atom is rendered cationic. This is achieved through the abstraction of a chloride ion by the Lewis acidic aluminum species. For instance, in systems containing both TiCl₃ and AlCl₃, the formation of a binuclear complex can be proposed. These complexes can feature bridging chloride ions, leading to a structure where the titanium center bears a positive charge, compensated by a complex aluminate anion.

Spectroscopic studies, including Electron Spin Resonance (ESR), have been instrumental in probing the nature of the Ti³⁺ state in these catalytic systems. bcrec.idresearchgate.net The presence of monomeric, five-coordinated Ti³⁺ species has been identified as being involved in ethylene (B1197577) polymerization. cnr.it These Ti³⁺ sites are generated by the reduction of Ti⁴⁺ precursors by aluminum alkyls. cnr.it The interaction with aluminum chloride can further stabilize these cationic titanium centers. The general representation of such an active site involves a titanium atom at the edge of a crystal lattice, coordinated to chlorine atoms, with an adjacent aluminum species that has accepted a chloride ion. This creates a charge separation and a vacant coordination site on the titanium atom, which is essential for olefin coordination and insertion.

Catalysts with active components identified as mononuclear Ti(III) compounds with a composition of TiCl₃·2AlCl₃ have been shown to possess high copolymerizing ability. acs.org This suggests a structure where the titanium(III) center is complexed with two equivalents of aluminum chloride, likely leading to a highly electrophilic, and therefore highly active, cationic titanium species.

Influence of Co-catalyst Composition on Active Site Formation

The composition of the co-catalyst, typically an organoaluminum compound, plays a significant role in the formation and nature of the active sites. Different aluminum alkyls can lead to variations in the reduction of titanium species and the subsequent complexation with the resulting titanium chlorides and aluminum chloride.

The use of various aluminum alkyls as co-catalysts directly impacts the formation of Ti³⁺ active sites. For example, triethylaluminum (B1256330) (TEA) is a common co-catalyst that effectively reduces TiCl₄ to TiCl₃ and participates in the formation of the active complex. The combination of different co-catalysts, such as triethylaluminum (TEA) and tri-n-octylaluminum (TnOA), has been studied to understand their influence on the Ti³⁺ state during polymerization. researchgate.net ESR spectroscopy has revealed that the amount of Ti³⁺ is crucial for catalytic activity in both ethylene polymerization and ethylene/1-hexene copolymerization. researchgate.net

The addition of Lewis acids like aluminum chloride to the catalytic system can enhance the distribution of active centers, leading to an increase in catalytic activity. ugm.ac.id The co-addition of AlCl₃ with other metal chlorides, such as FeCl₂, has been shown to exhibit the highest activity in some cases, suggesting a synergistic effect in creating more efficient active sites. ugm.ac.id The formation of these active sites is influenced by the electronegativity and ionic radius of the metal ions involved, which affects their ability to interact with the support and the titanium species. ugm.ac.id

The table below summarizes the effect of different co-catalyst components on the catalytic activity, which is a direct reflection of the active site formation.

Catalyst SystemCo-catalyst/AdditiveObserved Effect on Catalytic ActivityReference
TiCl₄/MgCl₂/THFTriethylaluminum (TEA)Standard activity for ethylene polymerization. researchgate.netugm.ac.id
TiCl₄/MgCl₂/THFTEA + AlCl₃Increased activity due to enhanced active center distribution. ugm.ac.id
TiCl₄/MgCl₂/THFTEA + FeCl₂ + AlCl₃Highest activity in some systems, suggesting synergistic effects. ugm.ac.id
Ti-based Ziegler-NattaTEA vs. TnOA vs. TEA+TnOAThe amount of Ti³⁺ generated varies, directly impacting polymerization activity. researchgate.net
TiCl₃·LiClAlR₃ (Aluminum alkyls)Approximately 3 to 4 equivalents needed for complete alkylation of TiCl₃, indicating heterogeneity. researchgate.net

This table is interactive. Click on the headers to sort the data.

Investigations into Polynuclear Complex Architectures in Multimetallic Systems

Beyond simple binuclear complexes, the interaction of titanium(III) chloride and aluminum chloride can lead to the formation of more extended polynuclear architectures. These structures are characterized by multiple metal centers linked by bridging ligands, primarily halogen and, in some cases, oxygen atoms.

Structural Role of Bridging Halogen and Oxygen Atoms in Charge Transfer

Bridging ligands are fundamental to the structure and electronic properties of polynuclear titanium-aluminum complexes. Halogen atoms, particularly chlorine, are the most common bridging ligands in these systems. In a polynuclear chain, a bridging chlorine atom can be considered to donate electrons to more than one metal center. youtube.com This bridging facilitates electronic communication between the metal centers, which is crucial for the catalytic process.

The structure of solid AlCl₃ itself involves chlorine-bridged dimers (Al₂Cl₆) in the liquid and gas phases, showcasing the propensity of chlorine to form such bridges. wikipedia.org In TiCl₃-AlCl₃ systems, similar bridged structures are expected. These bridges can be single, double, or even triple, depending on the stoichiometry and conditions. The bridging creates a pathway for intervalence charge transfer (IVCT), where an electron can move from one metal center to another. uef.fi This phenomenon is particularly relevant in mixed-valence systems and can be influenced by the nature of the bridging ligand. uef.fi

Oxygen atoms can also act as bridging ligands, especially if oxygen-containing impurities or co-catalysts are present. The formation of Ti-O-Al linkages has been reported in related systems. acs.org For instance, methoxy-bridged titanium dimers have been synthesized and characterized, with the Ti₂O₂ core showing typical Ti-O bond lengths of approximately 2.03-2.07 Å. acs.org These oxygen bridges also facilitate electronic interactions between the metal centers.

The charge transfer characteristics in these polynuclear complexes are critical for their function. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are possible electronic transitions. libretexts.org In the context of Ti(III)-Al(III) complexes, the bridging halogen or oxygen atoms can mediate charge transfer from the aluminate part of the complex to the cationic titanium center, or vice versa, influencing the reactivity of the active site.

The following table presents typical bond lengths and structural features of bridging atoms in related metal complexes.

Bridging AtomComplex TypeMetal CentersTypical Bond Length (Å)Structural FeatureReference
Chlorine (μ-Cl)Aluminum Chloride DimerAl-Al-Two bridging Cl atoms in Al₂Cl₆ wikipedia.org
Chlorine (μ-Cl)Halogen-Bridged Transition Metal ChainsM-MVariesCan lead to charge density waves. uef.fi
Oxygen (μ-OMe)Methoxy-Bridged Titanium DimerTi-Ti-Ti-O distances of 2.03-2.07 Å in the Ti₂O₂ core. acs.org

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies and Applications in Catalysis

Ziegler-Natta Polymerization: Fundamental Mechanistic Insights and Catalytic Performance

The Ziegler-Natta catalyst system, a cornerstone of polyolefin production, typically consists of a transition metal compound from Group IV, such as titanium chloride, and an organoaluminum compound as a cocatalyst. libretexts.org This catalytic combination is renowned for its ability to polymerize α-olefins into linear polymers with high molecular weights and controlled stereoregularity. libretexts.orgscienceinfo.comuomosul.edu.iq The discovery by Karl Ziegler, who used a combination of titanium tetrachloride (TiCl₄) and diethylaluminum chloride ((C₂H₅)₂AlCl) for ethylene (B1197577) polymerization, and the subsequent work by Giulio Natta, who applied it to produce stereoregular polypropylene (B1209903) using crystalline α-TiCl₃ and triethylaluminum (B1256330) (Al(C₂H₅)₃), revolutionized polymer science. wikipedia.org The catalyst's effectiveness stems from its ability to create highly stereoselective active sites, leading to the production of commercially vital polymers like high-density polyethylene (B3416737) (HDPE), linear low-density polyethylene (LLDPE), and isotactic polypropylene. scienceinfo.comlibretexts.org

The polymerization process is generally understood to occur via the insertion of monomer molecules into the transition metal-carbon bond at the active center. The reaction begins with the formation of an active site through the interaction of the titanium halide and the aluminum alkyl. libretexts.org The monomer then coordinates to a vacant orbital on the titanium ion before inserting into the growing polymer chain. youtube.com This cycle of coordination and insertion repeats, leading to the formation of long polymer chains.

Several models have been proposed to describe the mechanism of Ziegler-Natta polymerization. The two primary theories are the monometallic and bimetallic mechanisms. uomosul.edu.iq

Bimetallic Mechanism: This earlier model suggested that the active center involved both the titanium and aluminum atoms, with the polymer chain growing from a bridge between the two metals.

Monometallic Mechanism (Cossee-Arlman Mechanism): This model is now more widely accepted and is supported by quantum mechanical considerations. chempedia.info Proposed by P. Cossee and E.J. Arlman, this mechanism posits that the active center is a single titanium atom. chempedia.infowikipedia.org The process involves the coordination of the alkene monomer at a vacant coordination site on the titanium atom. wikipedia.orgwikipedia.org This is followed by a migratory insertion of the coordinated C=C bond into the existing titanium-carbon (Ti-C) bond of the growing polymer chain. wikipedia.orgresearchgate.net After the insertion, the polymer chain has moved to a new position, and the vacant site is regenerated at its previous location, ready for the next monomer to coordinate. wikipedia.org This alternating process of monomer coordination and insertion allows for the propagation of the polymer chain. wikipedia.org The Cossee-Arlman mechanism provides a robust framework for explaining the high stereospecificity observed in Ziegler-Natta catalysis, as the steric environment of the ligands around the titanium center dictates the orientation of the incoming monomer. wikipedia.org

The formation of the catalytically active site is a critical initial step in Ziegler-Natta polymerization. It occurs through the interaction between the titanium chloride crystal and the organoaluminum cocatalyst. libretexts.org In a typical system like TiCl₄ and triethylaluminum (AlEt₃), the process begins on the surface of the titanium chloride crystal. libretexts.org Each titanium atom in the crystal lattice is coordinated to six chlorine atoms; however, on the crystal surface, titanium atoms have coordination vacancies. libretexts.orglibretexts.org

The organoaluminum compound, such as AlEt₃, interacts with the surface titanium atom. libretexts.org It alkylates the titanium center by donating an ethyl group, which forms a titanium-carbon (Ti-C) bond. libretexts.org Simultaneously, the aluminum atom coordinates with a chlorine atom on the titanium center, and one chlorine atom is removed from the titanium's coordination sphere. libretexts.orgscienceinfo.com This reaction results in a coordinatively unsaturated, alkylated titanium species on the surface, which constitutes the active site for polymerization. libretexts.orgscienceinfo.comyoutube.com The dynamics of the Ti-C bond are central to the polymerization, as it is this bond into which the monomer units are successively inserted, thereby extending the polymer chain.

The availability of a vacant coordination site, or an empty orbital, on the surface titanium atom is fundamental to the polymerization mechanism. libretexts.orgscienceinfo.com This vacant site is essential for the initial coordination of the incoming α-olefin monomer. According to the Cossee-Arlman mechanism, the polymerization cycle is initiated when the π-electrons of the monomer's double bond interact with this empty d-orbital on the titanium atom, forming a π-complex. youtube.comresearchgate.net

This coordination step brings the monomer into close proximity and proper orientation relative to the Ti-C bond where the polymer chain is attached. wikipedia.org Once the monomer is coordinated, an electronic rearrangement occurs, leading to the migratory insertion of the monomer's C=C bond into the Ti-C bond. researchgate.net This step elongates the polymer chain by one monomer unit and simultaneously regenerates the vacant orbital at a different position on the titanium center. youtube.com The newly vacated site is then ready to coordinate with the next monomer molecule, allowing the polymerization cycle to continue. youtube.com The presence and accessibility of this vacant orbital are therefore prerequisites for catalytic activity.

The catalytic performance of the titanium chloride-aluminum chloride system is highly dependent on both the oxidation state of the titanium and the crystalline structure (polymorphism) of the titanium chloride.

Polymorphism of TiCl₃: Titanium(III) chloride exists in several crystalline forms, including α, β, γ, and δ polymorphs. These different structures have a profound impact on the catalyst's activity and, most importantly, its stereospecificity.

The layered crystalline structures of the α, γ, and δ forms of TiCl₃ are known to produce highly isotactic polypropylene. scribd.com The regular arrangement of atoms on the crystal surfaces of these violet-colored forms provides the steric guidance necessary to control the orientation of the incoming propylene (B89431) monomer, leading to a polymer with a highly ordered structure. scribd.com

In contrast, the brown, fibrous β-TiCl₃ polymorph has a different crystal structure that results in active sites with lower stereospecificity. scribd.com Catalysts based on β-TiCl₃ tend to produce polypropylene that is a mixture of isotactic and atactic (non-stereoregular) polymer chains. scribd.com

The choice of polymorph is therefore a critical factor in designing a catalyst to achieve a desired polymer microstructure and properties.

Table 1: Influence of TiCl₃ Polymorph on Polypropylene Stereospecificity

Polymorph Crystal Structure Typical Product Stereospecificity
α-TiCl₃ Layered, violet Isotactic Polypropylene High
β-TiCl₃ Fibrous, brown Atactic/Isotactic Polypropylene Mix Low
γ-TiCl₃ Layered, violet Isotactic Polypropylene High
δ-TiCl₃ Layered, violet Isotactic Polypropylene High

The organoaluminum cocatalyst is an indispensable component of the Ziegler-Natta system, playing multiple crucial roles that significantly influence the polymerization kinetics and the properties of the final polymer. brainly.comavestia.com Its primary functions include the activation of the titanium precatalyst through reduction and alkylation to form the active Ti-C bond, acting as a scavenger for impurities in the reaction medium that could poison the catalyst, and participating in chain transfer reactions, which control the molecular weight of the polymer. brainly.comwikipedia.org The structure and concentration of the aluminum alkyl cocatalyst are decisive factors in the polymerization process. avestia.comresearchgate.net Different organoaluminum compounds exhibit varied effects on catalyst activity and polymer characteristics. avestia.com

The choice of organoaluminum cocatalyst has a direct impact on catalytic activity, polymer yield, and stereoselectivity.

Triethylaluminum (TEA, AlEt₃): TEA is a very common and effective cocatalyst used in combination with titanium chlorides. wikipedia.orgavestia.com It serves as a powerful reducing and alkylating agent, efficiently generating the Ti³⁺ active sites necessary for polymerization. scispace.combrainly.com In some systems, increasing the concentration of TEA leads to a peak in polymerization activity, after which higher concentrations can cause a decrease. avestia.com It is highly effective in producing high-density polyethylene. brainly.com

Diethylaluminum Chloride (DEAC, AlEt₂Cl): DEAC is another widely used cocatalyst, notably part of Ziegler's original discovery for ethylene polymerization. scienceinfo.comwikipedia.org In propylene polymerization with MgCl₂-supported catalysts, the addition of DEAC can alter the catalytic activity and the structure of the polymer chain. researchgate.net Compared to TEA, DEAC is a less powerful reducing agent, which can influence the number and type of active sites formed. In some commercial catalysts for producing isotactic polypropylene, TiCl₄ used with DEAC can yield a product with 90-95% isotacticity, which is more active than systems using TEA. pcbiochemres.com

Methylaluminoxane (MAO): MAO is a complex oligomeric compound formed from the partial hydrolysis of trimethylaluminum. wikipedia.org While it is most famously associated with activating metallocene catalysts, it also serves as an exceptionally efficient activator for traditional Ziegler-Natta systems. wikipedia.orgwikipedia.orgacs.org MAO functions by alkylating the titanium pre-catalyst and then abstracting a ligand (like chloride) to generate a cationic, coordinatively unsaturated active species. wikipedia.org This results in highly active single-site catalysts that can produce polymers with narrow molecular weight distributions and precisely controlled microstructures. acs.orgnih.gov

Table 2: Comparison of Common Organoaluminum Cocatalysts

Cocatalyst Chemical Formula Key Functions & Characteristics Typical Application
Triethylaluminum (TEA) Al(C₂H₅)₃ Strong reducing and alkylating agent; common activator. brainly.comavestia.com Ethylene and propylene polymerization. wikipedia.org
Diethylaluminum Chloride (DEAC) (C₂H₅)₂AlCl Alkylating agent, less reducing than TEA; can enhance stereospecificity. researchgate.netpcbiochemres.com Ethylene and propylene polymerization. wikipedia.org
Methylaluminoxane (MAO) (Al(CH₃)O)n Potent activator, forms cationic active species, leads to high activity. wikipedia.orgacs.org Activation of metallocene and other single-site catalysts. wikipedia.org

Cocatalyst Systems and Their Influence on Polymerization Kinetics and Selectivity.

Magnesium Chloride Supported Catalysts and Surface Alkylation of Ti Atoms

In the realm of Ziegler-Natta catalysis, the performance of titanium(III) chloride is significantly enhanced when supported on magnesium chloride (MgCl₂). ije.irwikipedia.orgresearchgate.net This support material is not merely an inert scaffold; it actively participates in the formation and stabilization of the catalytically active sites. ije.irresearchgate.net The interaction between TiCl₃ and MgCl₂ leads to a high dispersion of the titanium species, preventing their agglomeration and maximizing their availability for the polymerization reaction. bohrium.com

The activation of these supported catalysts involves an organoaluminum co-catalyst, such as triethylaluminum (Al(C₂H₅)₃). This co-catalyst serves a dual purpose: it alkylates the titanium atoms at the active sites and reduces any remaining Ti(IV) species to the active Ti(III) state. mtak.hu The surface alkylation of the titanium atoms is a critical step in the formation of the active centers for olefin polymerization. The organoaluminum compound replaces one or more chloride ligands on the titanium atom with an alkyl group, creating a titanium-carbon bond that is essential for the insertion of monomer units. fiveable.me

The addition of Lewis acids like aluminum chloride can further modify the catalyst's properties, influencing the distribution of active sites and, consequently, the properties of the resulting polymer. researchgate.net Research has shown that modifying a TiCl₄/MgCl₂ catalyst system with AlCl₃ can improve comonomer incorporation and enhance polymer properties such as molecular weight distribution. ije.irresearchgate.net The presence of these modifiers can create defects on the support surface, increasing the surface area and improving the absorption of the active metal. ije.ir

The following table summarizes the components of a typical MgCl₂-supported Ziegler-Natta catalyst system and their primary functions.

ComponentFunction
Titanium(III) chloride (TiCl₃) Primary catalyst component, provides the active site for polymerization.
Magnesium chloride (MgCl₂) ** Support material that disperses and stabilizes the TiCl₃ species. researchgate.net
Organoaluminum co-catalyst (e.g., Al(C₂H₅)₃) Activates the catalyst by alkylating the titanium atoms and reducing Ti(IV) to Ti(III). mtak.hu
Electron donors (Internal/External) Control the stereospecificity of the catalyst and influence polymer properties. mdpi.comippi.ac.ir
Modifiers (e.g., AlCl₃, ZnCl₂) **Enhance catalytic activity and modify polymer characteristics. ije.irresearchgate.net

Control of Polymer Microstructure and Macroscopic Properties

Ziegler-Natta catalysts, including those based on titanium(III) chloride-aluminum chloride, are renowned for their ability to control the microstructure of polymers, particularly the stereochemistry of polyolefins like polypropylene. fiveable.menih.govresearchgate.net This control over the polymer's tacticity—the spatial arrangement of the monomer units—directly influences its macroscopic properties, such as crystallinity, melting point, and mechanical strength. fiveable.me

There are three main types of tacticity in polypropylene:

Isotactic: All methyl groups are on the same side of the polymer chain, leading to a highly crystalline and rigid material. fiveable.me

Syndiotactic: The methyl groups alternate regularly on opposite sides of the chain, resulting in a polymer with lower crystallinity and more flexibility than the isotactic form. fiveable.me

Atactic: The methyl groups are randomly arranged along the chain, producing an amorphous and rubbery material. wikipedia.org

The catalyst's active site plays a crucial role in determining the tacticity of the polymer. fiveable.me The ligands surrounding the titanium atom create a specific steric environment that directs the orientation of the incoming monomer molecule before it is inserted into the growing polymer chain. fiveable.menih.gov By carefully designing the catalyst system, including the choice of electron donors, it is possible to produce polymers with a desired tacticity and, therefore, tailored properties. mdpi.comnih.gov

The table below illustrates the relationship between the microstructure of polypropylene and its macroscopic properties.

Polymer Microstructure (Tacticity)Arrangement of Methyl GroupsCrystallinityKey Macroscopic Properties
Isotactic Same side of the polymer chain fiveable.meHighHigh rigidity, high strength, high melting point fiveable.me
Syndiotactic Alternating on opposite sides of the chain fiveable.meLower than isotacticMore flexible than isotactic polypropylene fiveable.me
Atactic Randomly arranged wikipedia.orgAmorphousRubbery, low strength

The molecular weight and molecular weight distribution of the polymer are also influenced by the catalyst system and polymerization conditions. mtak.hu For instance, the concentration of the organoaluminum co-catalyst and the presence of hydrogen as a chain transfer agent can be used to control the polymer's molecular weight. mtak.hu

Reductive Organic Synthesis Reactions Utilizing Titanium(III) Chloride

Titanium(III) chloride is a versatile reagent in organic synthesis, primarily employed for its reducing properties. wikipedia.org It facilitates a variety of transformations, often involving the generation of low-valent titanium species that are highly effective in reductive coupling and selective reduction reactions. nih.govresearchgate.net

McMurry Coupling and Related Olefination Processes

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde groups to form an alkene. wikipedia.orgalfa-chemistry.com This reaction typically utilizes a low-valent titanium reagent generated in situ from the reduction of titanium(III) chloride or titanium(IV) chloride with a strong reducing agent such as zinc, lithium aluminum hydride, or an alkali metal. nih.govwikipedia.orgalfa-chemistry.com

The mechanism of the McMurry coupling is believed to proceed in two main steps:

Pinacol (B44631) Coupling: A single electron transfer from the low-valent titanium species to the carbonyl groups of two molecules results in the formation of a titanium-bound pinacolate intermediate. wikipedia.org

Deoxygenation: The oxophilic titanium then abstracts the oxygen atoms from the pinacolate, leading to the formation of the alkene and a stable titanium oxide species. wikipedia.org

This reaction is particularly useful for the synthesis of sterically hindered and strained alkenes that are difficult to prepare by other methods. organicreactions.orgslideshare.net It can be applied in both intermolecular and intramolecular contexts, making it a valuable tool for the construction of cyclic systems. nih.govorganicreactions.org

The choice of reducing agent and solvent can influence the reactivity of the low-valent titanium species and the outcome of the reaction. nih.govnih.gov Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its ability to solubilize the intermediate complexes. nih.govwikipedia.org

The following table provides examples of carbonyl compounds that can be coupled using the McMurry reaction to form various alkenes.

Carbonyl Compound(s)Alkene Product
BenzophenoneTetraphenylethylene wikipedia.org
Retinalβ-Carotene wikipedia.org
DihydrocivetoneCivetene
AdamantanoneAdamantylideneadamantane wikipedia.org

Selective Reduction of Organic Functionalities (e.g., oximes to imines, nitrate (B79036) to ammonium)

Titanium(III) chloride is also employed as a selective reducing agent for various organic functional groups. wikipedia.org One notable application is the reduction of oximes to imines. wikipedia.orgmdpi.com This transformation is valuable in organic synthesis as imines are important intermediates for the preparation of amines and other nitrogen-containing compounds. The reaction with anhydrous TiCl₃ yields the corresponding imine, while aqueous TiCl₃ can lead to the formation of secondary amines. researchgate.netresearchgate.net

Furthermore, titanium(III) chloride can be used for the reduction of nitrate ions to ammonium (B1175870) ions. wikipedia.orgorientjchem.org This reaction is particularly useful in analytical chemistry for the determination of nitrate in water samples. orientjchem.org The nitrate is first reduced to ammonia (B1221849) by TiCl₃, which is then distilled and quantified. orientjchem.org TiCl₃ has also been validated as a reducing agent for nitrate and nitrite in seawater for the direct determination of dissolved organic nitrogen. hawaii.edu

The mechanism for the reduction of nitro groups by TiCl₃ involves an electron transfer followed by protonation. acsgcipr.org This makes it a mild and efficient reagent for such transformations. acsgcipr.org

Catalytic Influence in Inorganic Synthesis and Material Science

The applications of the this compound system extend beyond organic and polymer chemistry into the realm of inorganic synthesis and materials science. Its ability to influence the formation of specific crystal structures is of particular interest.

Promotion of Specific Crystal Phases in Titanium Dioxide Nanoparticle Synthesis (Rutile)

Titanium dioxide (TiO₂) is a widely studied material with numerous applications, including in photocatalysis, sensors, and pigments. TiO₂ exists in several crystalline phases, with anatase, rutile, and brookite being the most common. The properties and applications of TiO₂ are highly dependent on its crystal phase, particle size, and morphology.

Titanium(III) chloride can serve as a precursor for the synthesis of TiO₂ nanoparticles. researchgate.net The hydrolysis and subsequent oxidation of TiCl₃ in an aqueous medium can lead to the formation of different TiO₂ polymorphs. researchgate.net The reaction conditions, particularly the pH of the solution, play a critical role in determining the resulting crystal phase. researchgate.net

Several studies have shown that the use of TiCl₃ as a precursor can promote the formation of the rutile phase of TiO₂ under relatively mild conditions. researchgate.netscirp.org For instance, the controlled hydrolysis of TiCl₃ in an aqueous medium can yield pure rutile TiO₂. scirp.org The addition of certain reagents, such as nitric acid, can accelerate the hydrolysis and crystallization process, leading to the formation of rutile TiO₂ with a high surface area. scirp.org Pure rutile TiO₂ nanorod-assembled microspheres have been synthesized by the hydrolysis of TiCl₃ in a mixed solution of ethanol and HCl at elevated temperatures. scientific.net

The ability to selectively synthesize the rutile phase is significant, as rutile TiO₂ has a higher refractive index and is more thermodynamically stable than the anatase phase, making it preferable for certain applications. The presence of other ions, such as Fe(III), during the synthesis can also influence the crystal structure and properties of the resulting TiO₂ nanoparticles. researchgate.net

Synergistic Mechanisms in Metal Purification Processes (e.g., Vanadium Removal)

The combination of titanium(III) chloride and aluminum chloride demonstrates a significant synergistic effect in the purification of other metal compounds, most notably in the removal of vanadium impurities from titanium tetrachloride (TiCl4). This process is critical in producing high-purity TiCl4, a precursor for titanium metal and pigments. The mechanism is a multifaceted process involving both reduction and complexation, where aluminum chloride often plays a catalytic role.

In this purification process, aluminum powder is reacted with titanium tetrachloride in the presence of an aluminum chloride catalyst to generate titanium(III) chloride (TiCl3) in situ. google.com This creates a slurry containing solid TiCl3 and AlCl3 within the liquid TiCl4. google.com This TiCl3 slurry is then used to treat the crude, vanadium-contaminated titanium tetrachloride.

The core of the purification lies in the reduction of vanadium oxychloride (VOCl3), the primary vanadium impurity, by titanium(III) chloride. The TiCl3 reduces VOCl3 to lower-valence, insoluble vanadium compounds like vanadium oxychloride (VOCl2) and vanadium(III) chloride (VCl3). google.comresearchgate.net These solid precipitates can then be separated from the liquid TiCl4 through physical means, such as filtration or distillation. The reaction typically occurs at elevated temperatures, generally between 80°C and 150°C. google.com

Key Stages in Vanadium Removal from TiCl₄
StageReactantsCatalyst/MediatorPrimary Product(s)Mechanism
1. Reductant GenerationAluminum Powder, Titanium Tetrachloride (TiCl₄)Aluminum Chloride (AlCl₃)Titanium(III) Chloride (TiCl₃) SlurryReduction
2. Impurity ReductionTitanium(III) Chloride (TiCl₃), Vanadium Oxychloride (VOCl₃)Aluminum Chloride (AlCl₃)Vanadium Oxychloride (VOCl₂), Vanadium(III) Chloride (VCl₃)Reduction & Complexation
3. SeparationLiquid TiCl₄, Solid Vanadium PrecipitatesN/APurified TiCl₄Filtration/Distillation

Coagulation Mechanisms in Water Treatment with Titanium(III) Chloride

Titanium(III) chloride has emerged as a novel and effective coagulant for water and wastewater treatment, demonstrating high efficiency in removing dissolved organic matter (DOM). unisa.edu.auresearchgate.net The mechanisms by which TiCl3 functions are highly dependent on the pH of the water being treated. Unlike traditional aluminum and iron-based coagulants, titanium-based salts can offer superior performance, particularly in waters with low alkalinity and high concentrations of dissolved organic carbon (DOC). unisa.edu.au The coagulation process with TiCl3 generally involves two primary mechanisms: charge neutralization and adsorption-enmeshment, with the dominant mechanism shifting according to the specific chemical conditions of the water. unisa.edu.auresearchgate.net

Charge Neutralization and Adsorption-Enmeshment Processes

The efficacy of titanium(III) chloride as a coagulant is directly tied to its pH-dependent interaction with contaminants. The two principal mechanisms, charge neutralization and adsorption-enmeshment, govern the formation of flocs and the subsequent removal of impurities.

Charge Neutralization: At a low pH of approximately 3, charge neutralization is the predominant mechanism for floc formation when using TiCl3. unisa.edu.auresearchgate.net In this acidic environment, positively charged titanium hydrolysates are formed. These species interact with and neutralize the negatively charged surfaces of colloidal particles, such as those found in dissolved organic matter. This neutralization of charge destabilizes the particles, allowing them to aggregate and form flocs. The dominance of this mechanism at low pH is evidenced by zeta potential measurements and results in the formation of relatively large flocs, contributing to efficient removal of dissolved organic carbon. unisa.edu.auresearchgate.net

Adsorption-Enmeshment: As the pH increases to around 4.5, the coagulation mechanism shifts. unisa.edu.auresearchgate.net In this range, the system exhibits a highly negative zeta potential, indicating that simple charge neutralization is no longer the primary driver of flocculation. Instead, an adsorption-enmeshment mechanism takes over. unisa.edu.auresearchgate.net In this process, titanium hydroxide precipitates form. These precipitates act as a matrix that can physically sweep suspended particles from the water. Contaminants are removed by being adsorbed onto the surface of the titanium hydroxide precipitates and subsequently enmeshed within the growing floc structure. unisa.edu.auresearchgate.net

Fluorescence spectroscopic analyses have shown that TiCl3 is particularly effective at removing humic compounds, often outperforming conventional coagulants like alum. unisa.edu.auresearchgate.net

pH-Dependent Coagulation Mechanisms of Titanium(III) Chloride
pH LevelDominant MechanismZeta PotentialProcess Description
~3.0Charge NeutralizationPositive or near-zeroPositively charged titanium species neutralize negatively charged contaminants, causing destabilization and aggregation.
~4.5Adsorption-EnmeshmentHighly NegativeTitanium hydroxide precipitates form, physically trapping and adsorbing contaminants into a larger floc structure.

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of molecules within the titanium(III) chloride-aluminum chloride system. These methods provide valuable insights into the formation of intermediates, the evolution of chemical species, and the nature of molecular interactions and coordination environments.

Identification of Reaction Intermediates and Species Evolution

In situ FT-IR spectroscopy is a particularly effective tool for monitoring the real-time progress of chemical reactions, allowing for the identification of transient intermediates and the observation of species evolution without disturbing the reaction system. mt.commt.com While specific in situ FT-IR studies detailing the direct reaction between TiCl₃ and AlCl₃ to form a distinct complex are not extensively documented in the reviewed literature, the principles of this technique are broadly applied in related systems. For instance, in Lewis acid-catalyzed reactions, in situ ATR-FTIR can reveal the formation of adducts and track the shifting of characteristic vibrational bands as reactants are converted to products. lookchem.comresearchgate.net The appearance of new bands, such as those corresponding to Al-Cl vibrations in an intermediate complex, can confirm its formation before it potentially transforms into a more stable, chlorine-free final product. lookchem.com

Characterization of Molecular Interactions and Coordination Modes

FT-IR spectroscopy is instrumental in elucidating the molecular interactions and coordination modes within the TiCl₃-AlCl₃ system. The comparison of the FT-IR spectra of the complex with those of the individual components (TiCl₃ and AlCl₃) can reveal significant changes in the vibrational frequencies of characteristic bonds, indicating coordination. semanticscholar.org For example, a shift in the stretching vibration of a bond upon complexation is a strong indicator of its involvement in coordination. semanticscholar.org In related chloroaluminate systems, FT-IR spectra have been used to identify the characteristic bands of the constituent ions and any new species formed. materialsproject.orgresearchgate.netresearchgate.net The analysis of these spectra helps in understanding how the Lewis acidic aluminum chloride interacts with the titanium compound, providing information on the coordination environment around the metal centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the formation and electronic properties of complexes in solution. Solutions of titanium(III) chloride are typically violet, a color that arises from the d-d electronic transitions of the Ti³⁺ ion. wikipedia.org The absorption spectrum of the hydrated Ti(III) ion, [Ti(H₂O)₆]³⁺, shows a maximum absorption (λₘₐₓ) at approximately 520 nm. docbrown.info

The formation of a complex between TiCl₃ and AlCl₃ is expected to alter the electronic environment of the Ti³⁺ ion, leading to changes in the UV-Vis absorption spectrum. Generally, the formation of titanium(III) complexes leads to a stronger absorption in the UV-Vis region compared to the free ion. researchgate.net While specific UV-Vis studies focused solely on the TiCl₃-AlCl₃ complexation are not detailed in the available literature, the principles of the technique suggest that the formation of such a complex would result in a shift in the λₘₐₓ and a change in the molar absorptivity, providing evidence of the interaction and allowing for the study of its stoichiometry and stability. The observed band shifts in the UV-Vis spectra as a consequence of complex formation can often be explained by theoretical calculations. lookchem.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. Studies on the TiCl₃-AlCl₃ system have shown that milling the two components together results in the formation of solid solutions. cambridge.org XRD analysis of these materials reveals a single phase that is isomorphous with the delta (δ) modification of TiCl₃, which has a high degree of layer stacking disorder. cambridge.org

The presence of these solid solutions is confirmed by systematic changes in the lattice parameters as the composition varies. bohrium.com With an increasing content of AlCl₃, the 'a' lattice parameter shows a notable decrease, while the 'c' parameter also decreases, though more slowly after an initial drop. cambridge.org This indicates that Al³⁺ ions are substituting Ti³⁺ ions within the TiCl₃ crystal lattice. The crystal structure of the components, such as monoclinic AlCl₃, provides the foundational understanding for these complex mixed-metal halide systems. materialsproject.org

Table 1: Lattice Parameter Variation in TiCl₃-AlCl₃ Solid Solutions

AlCl₃ Content (mol. %)'a' Lattice Parameter (Å)'c' Lattice Parameter (Å)
06.16817.73
206.162-
35-~17.61
1005.92117.58

This table is generated based on data reported in literature. cambridge.org Note that a direct correlation for all compositions was not available in the source.

Surface Morphological Analysis Techniques: Scanning Electron Microscopy (SEM)

In the context of Ziegler-Natta catalysts, where TiCl₃ can be supported on materials like MgCl₂, SEM is used to analyze the morphology and particle size of the catalyst. nih.gov Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), it allows for the elemental analysis and mapping of the catalyst surface. This can reveal the distribution of titanium and aluminum species, which is crucial for understanding the catalyst's activity. For instance, studies on related catalysts have shown that the dispersion of Ti and Mg species can be uniform across the catalyst surface. nih.gov

Electrochemical Investigations of Titanium Species in Molten Salts

The electrochemical behavior of titanium species is of significant interest, particularly in molten salt electrolytes containing aluminum chloride, which are relevant for electrowinning and electroplating processes. In AlCl₃-rich molten salts, the reduction of titanium ions often proceeds in a stepwise manner. For example, the reduction of Ti(IV) can occur in consecutive steps to Ti(III), then to Ti(II), and finally to metallic titanium.

Investigations in aluminum chloride-1-butyl-3-methylimidazolium chloride (AlCl₃-BMIC) ionic liquid have shown that Ti(III) ions can react with chloride anions to form sparingly soluble TiCl₃. The electrochemical co-reduction of Ti³⁺ and Al³⁺ in molten salts has been studied to produce Ti-Al alloys. These studies utilize techniques like cyclic voltammetry and square wave voltammetry to identify the redox signals corresponding to the formation of different Ti-Al alloy phases.

Anodic Oxidation Processes and Passivating Film Formation

In the context of Lewis acidic aluminum chloride–1-ethyl-3-methylimidazolium chloride (AlCl₃-EtMeImCl) molten salts, the electrochemical behavior of titanium metal involves distinct anodic oxidation processes. The outcome of this oxidation is highly dependent on the applied current density.

At low current densities, the anodic oxidation of metallic titanium does not result in the formation of dissolved Ti(II) ions. Instead, it leads to the creation of an insoluble passivating film on the metal's surface. researchgate.netnist.gov This film has been identified as being composed of Titanium(III) chloride (TiCl₃). researchgate.netnist.gov This layer effectively prevents further immediate oxidation of the underlying titanium metal, a process known as passivation.

Conversely, if high current densities or significantly positive potentials are applied, the oxidation pathway changes. Under these conditions, the metallic titanium is oxidized directly to Titanium(IV) (Ti(IV)). researchgate.netnist.gov This electrogenerated Ti(IV) is volatile and subsequently vaporizes from the molten salt in the form of Titanium(IV) chloride (TiCl₄) gas. researchgate.netnist.gov In some systems, such as 2A1C1₃–NaCl electrolytes, the anodic oxidation of titanium can yield a mix of Ti(II), Ti(III), and Ti(IV) complexes. nsf.gov The trivalent species, Ti(III), are noted for being sparingly soluble. nsf.gov

Table 1: Anodic Oxidation of Titanium in Chloroaluminate Melts

ConditionPrimary Oxidation ProductPhenomenonSource
Low Current DensityTitanium(III) chloride (TiCl₃)Formation of an insoluble passivating film researchgate.netnist.gov
High Current Density / High Positive PotentialTitanium(IV) chloride (TiCl₄)Direct oxidation and vaporization from melt researchgate.netnist.gov

Electrodeposition of Aluminum-Titanium Alloys

The electrodeposition of aluminum-titanium (Al-Ti) alloys from molten salt baths containing titanium and aluminum chlorides is a significant area of research. These baths, often utilizing room-temperature ionic liquids like AlCl₃-1-ethyl-3-methylimidazolium chloride (AlCl₃-EMIC) or AlCl₃-N-(n-butyl)pyridinium chloride (AlCl₃-BPC), serve as the electrolyte for the co-deposition process. researchgate.netnist.govmemphis.edu

A key finding is that the deposition of pure elemental titanium from these electrolytes is challenging. nsf.govmemphis.edu Instead, titanium readily co-deposits with aluminum to form alloys. memphis.edu The electrochemical reduction of Ti²⁺ ions to metallic titanium does not typically occur at potentials more positive than that required for aluminum deposition; however, Al-Ti alloys can be successfully deposited under specific conditions. researchgate.net

Table 2: Research Findings on Electrodeposition of Al-Ti Alloys

Electrolyte SystemMax. Titanium Content in Alloy (a/o)Key FindingSource
Acidic AlCl₃–EMIC–TiCl₂~19%Titanium content decreases as reduction current density increases. researchgate.netnist.gov
AlCl₃-BPC-TiCl₄Not specifiedPure Ti deposition is difficult; co-deposition as an alloy is favored. memphis.edu
AlCl₃–NaCl (2:1 molar ratio)Forms TiAl₃Trivalent titanium species (TiCl₃) are sparingly soluble and can precipitate. nsf.gov

Zeta Potential Analysis for Colloidal Stability and Floc Formation

Zeta potential (ZP) is a critical parameter for understanding the stability of colloidal systems. materials-talks.com It measures the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. materials-talks.com A high absolute zeta potential value, whether positive or negative (e.g., > |30| mV), indicates strong electrostatic repulsion between particles, leading to a stable, dispersed colloid. mdpi.com Conversely, when the zeta potential approaches zero, these repulsive forces are minimized, allowing attractive forces like van der Waals forces to dominate, which leads to particle aggregation, flocculation, and reduced colloidal stability. cd-bioparticles.com

In the context of water treatment, titanium salts like titanium trichloride (B1173362) act as coagulants to remove impurities. The mechanism of this flocculation is complex. Studies on titanium-based coagulants indicate that charge neutralization is not the only mechanism involved; sweep flocculation, where impurities are enmeshed in the precipitating metal hydroxide, also plays a significant role. researchgate.netkaust.edu.sa

Specific research into the coagulation behavior of Titanium(III) chloride has shown that it can effectively destabilize particles. whiterose.ac.uk One study noted the destabilization of Ti-flocs occurred at a pH of 4.5, which was attributed to a highly negative zeta potential and an adsorption-enmeshment mechanism. whiterose.ac.uk This demonstrates that even with a strong negative charge, flocculation can be achieved under certain conditions where bridging or enmeshment mechanisms are favored over electrostatic repulsion.

Table 3: General Correlation of Zeta Potential and Colloidal Stability

Zeta Potential (mV)Observed StabilityDominant InteractionSource
0 to ±5Rapid coagulation or flocculationVan der Waals attraction materials-talks.com
±10 to ±30Incipient instabilityWeak electrostatic repulsion materials-talks.com
±30 to ±40Moderate stabilityModerate electrostatic repulsion researchgate.net
> ±40Good to excellent stabilityStrong electrostatic repulsion researchgate.net

Fluorescence Spectroscopic Analysis for Dissolved Organic Matter Characterization

Fluorescence spectroscopy, particularly Excitation-Emission Matrix (EEM) spectroscopy, is a highly sensitive and valuable technique for characterizing the complex mixture of organic compounds collectively known as Dissolved Organic Matter (DOM). researchgate.netnih.gov DOM in water sources is composed of various fluorescent molecules (fluorophores), which can be broadly categorized based on their spectral properties. acs.org EEM creates a comprehensive three-dimensional map of fluorescence intensity across a range of excitation and emission wavelengths, allowing for the identification of these different components. researchgate.net

Commonly identified fluorophores in DOM include humic-like substances (often subdivided into fulvic-like and humic-like acids) and protein-like substances (such as those containing tyrosine and tryptophan). nih.gov Each category exhibits fluorescence in distinct regions of the EEM plot, enabling researchers to track their presence and concentration. acs.org

This analytical method is particularly useful for assessing the effectiveness of coagulation processes in water treatment. Research has demonstrated the utility of fluorescence spectroscopy in evaluating the performance of coagulants. In a comparative study, fluorescence spectroscopic analyses revealed that Titanium(III) chloride was more efficient than aluminum sulfate (B86663) (alum) at removing humic compounds from water. whiterose.ac.uk This finding highlights the application of EEM in quantifying the selective removal of specific DOM fractions by different treatment chemicals, providing crucial insights into the coagulation mechanism. whiterose.ac.uknih.gov

Table 4: Common Fluorescence Regions for Dissolved Organic Matter (DOM) Components

Fluorescence Region / PeakCommon NameTypical Excitation (Ex) Wavelength (nm)Typical Emission (Em) Wavelength (nm)Source
Region ITyrosine-like (Protein-like)220–250< 330 acs.org
Region IITryptophan-like (Protein-like)220–250> 330 acs.org
Region IIIFulvic acid-like (Humic-like)220–260380–500 acs.org
Region VHumic acid-like (Humic-like)290–400370–550 acs.org

Theoretical and Computational Modeling of Titanium Iii Chloride Aluminum Chloride Systems

Density Functional Theory (DFT) for Thermodynamic and Electronic Structure Analysis

Density Functional Theory (DFT) has become a central method for analyzing the thermodynamic properties and electronic structures of TiCl₃-AlCl₃ systems. DFT calculations allow for the investigation of various molecular species, from simple monomers to complex polynuclear clusters, providing fundamental data on their stability and reactivity. nih.gov By solving the quantum mechanical equations that describe the electron density of a system, DFT can accurately predict geometric structures, vibrational frequencies, and electronic properties.

In the context of titanium and aluminum chlorides, DFT is used to understand the interactions between the constituent molecules. The electronic structure of different crystalline phases of TiCl₃ (alpha, beta, and gamma) has been successfully computed using DFT, classifying them as Mott-Hubbard insulators where the band gap arises from significant on-site Coulomb interactions. researchgate.net Similarly, DFT studies on titanium have explored its electronic properties in various phases, showing how factors like interatomic spacing and crystal structure influence conductivity. researchgate.netshirazu.ac.ir This foundational knowledge is crucial for modeling the more complex mixed-metal systems.

A key application of DFT is the calculation of thermochemical data, such as the enthalpies of formation for transient or reactive species that are present in the early stages of chemical processes. nih.gov For the titanium chloride and aluminum chloride system, particularly in the context of titanium dioxide production where AlCl₃ is an additive, DFT has been used to calculate the enthalpies of formation for a wide range of potential intermediates. nih.gov These calculations are vital for building a detailed reaction mechanism.

Quantum chemistry computations have provided thermochemical data for numerous intermediates, including mixed-metal species. nih.gov The table below lists some of the titanium-aluminum chloride intermediates for which enthalpies of formation have been calculated using DFT, demonstrating the complexity of the species that can form.

Reactive IntermediateFormula
Aluminum Titanium HeptachlorideAlCl₇Ti
Aluminum Titanium HexachlorideAlCl₆Ti
Aluminum DimerAl₂Cl₆

This table showcases examples of mixed metal-chloride intermediates analyzed via DFT calculations. nih.gov

The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. Therefore, validating the computational methods against experimental data or higher-level theoretical calculations is a critical step. nih.gov For systems involving transition metals and oxychlorides, this validation ensures the reliability of the predicted thermodynamic and electronic properties. unt.edu

In the study of Ti-Al-Cl systems, a full comparison between a number of computational methods has been performed for important species like aluminum oxychloride (AlOCl) to validate the use of DFT and to gauge the magnitude of potential errors. nih.gov Such validation studies are essential because different DFT functionals can perform very differently depending on the material and crystal structure. nih.gov For instance, while certain generalized gradient approximations (GGA) work well for some transition metals, they may fail to accurately predict properties for intermetallic phases, where more advanced methods like LDA+U might be necessary. nih.gov These validation efforts provide confidence in the application of DFT to predict the behavior of more complex transition metal oxychloride species that are key intermediates in industrial processes. nih.gov

Equilibrium Calculations for Identifying Prevalent Species in High-Temperature Processes

Building on the thermodynamic data generated by DFT, equilibrium calculations can be performed to predict the most abundant chemical species under specific high-temperature process conditions. nih.gov By minimizing the total Gibbs free energy of the system, these calculations identify the thermodynamically favored products and intermediates at a given temperature, pressure, and initial composition.

Molecular Dynamics Simulations for Elucidating Reaction Pathways

While DFT and equilibrium calculations provide a static picture of stability and thermodynamics, Molecular Dynamics (MD) simulations offer a dynamic view of the system, allowing researchers to elucidate complex reaction pathways at an atomic level. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a high-resolution "movie" of chemical processes. mdpi.com This method is highly efficient for simulating atomic-level processes over extensive spatial and temporal scales, making it suitable for studying phenomena like diffusion, phase transitions, and reaction mechanisms in Ti-Al based systems. mdpi.com

A significant advancement in MD is the development of Deep Potential Molecular Dynamics (DPMD). nih.govarxiv.orgprinceton.edu DPMD is a machine learning-based method that trains a deep neural network on data from high-accuracy quantum mechanical calculations (ab initio data). nih.govaps.org This allows DPMD to achieve the accuracy of quantum mechanics but at a computational cost that is orders of magnitude lower, enabling simulations of much larger systems (up to 100 million atoms) and longer timescales. princeton.edu

The DPMD method preserves natural symmetries within the system and does not require ad hoc adjustments, making it a robust and versatile tool. nih.govprinceton.edu Its ability to model matter at extreme conditions makes it exceptionally well-suited for investigating the microscopic reaction mechanisms within high-temperature TiCl₃-AlCl₃ environments. princeton.edu By applying DPMD, researchers can explore complex chemical reactions, phase transitions, and other dynamic events that are inaccessible to traditional MD or direct ab initio MD simulations. aps.orgprinceton.edu This opens new avenues for understanding the intricate details of how TiCl₃ and AlCl₃ interact and react on a fundamental level.

The concept of charge transfer is fundamental in donor-acceptor complexes, where an electron is transferred from a donor to an acceptor molecule. researchgate.net In Ti-Al polynuclear complexes, the different electronic properties of titanium and aluminum create opportunities for such charge transfer events, which can be a precursor to bond formation or cleavage. Understanding the rates and pathways of both charge transfer and the physical exchange of atoms between metal centers is key to building a complete mechanistic picture of how these additives influence the final product formation in industrial applications.

Kinetic Modeling of Complex Reaction Networks

The polymerization of olefins using Ziegler-Natta catalysts, such as those derived from titanium(III) chloride and an aluminum-alkyl cocatalyst, is characterized by a complex network of chemical reactions. researchgate.netmdpi.com Kinetic modeling provides a powerful quantitative framework to understand and predict the behavior of these systems, including reaction rates and the final properties of the polymer, such as molecular weight and molecular weight distribution. researchgate.netippi.ac.ir Due to the nature of the solid catalyst, these models must often account for multiple types of active sites, each with distinct kinetic behaviors. nih.gov

Activation: Formation of active centers (C*) by the reaction of the precatalyst (potential active centers, P) with the cocatalyst (A).

Initiation: The first insertion of a monomer molecule (M) into the metal-alkyl bond of an activated center.

Propagation: The sequential insertion of monomer molecules into the growing polymer chain (P_n). This is the primary reaction that leads to polymer growth.

Chain Transfer: Reactions that terminate the growth of a polymer chain and start a new one, thereby controlling the molecular weight. Common chain transfer agents include the monomer itself, the cocatalyst (e.g., aluminum alkyl), and hydrogen.

Deactivation: Reactions that lead to the irreversible termination of active centers.

A simplified kinetic model that incorporates these fundamental steps can be constructed to describe the reaction dynamics. nih.gov The rate equations for these processes are essential for building a comprehensive model.

Multi-Site Kinetic Models

A critical feature of heterogeneous Ziegler-Natta catalysts is the presence of multiple types of active centers on the catalyst surface. nih.gov These centers can differ in their reactivity towards monomer insertion and chain transfer agents, leading to the production of polymer chains with varying lengths. This results in a broad molecular weight distribution (MWD) in the final product. researchgate.net

The core of a multi-site model is a system of differential equations describing the material balance for each species involved in the reaction at each site type. For example, the rate of polymerization (R_p) is the sum of the propagation rates over all N active site types:

R_p = [M] ⋅ Σ (k_p,i ⋅ [C_i]) *

where:

[M] is the monomer concentration.

k_p,i is the propagation rate constant for site type i.

[C_i]* is the concentration of active centers of type i.

By solving these systems of equations, it is possible to predict key polymer properties. For instance, the number-average molecular weight (M_n) and weight-average molecular weight (M_w) can be calculated from the moments of the molecular weight distribution, which are derived from the rates of all chain-producing and chain-transferring reactions. researchgate.net

Research Findings and Kinetic Parameters

Researchers have developed detailed kinetic models and estimated the associated parameters by fitting these models to experimental data from propylene (B89431) polymerization. These studies provide insight into the relative rates of the different reaction steps. For example, a study on a multi-site catalyst for propylene polymerization yielded estimates for the rate constants and activation energies for different active sites. researchgate.net

The data below illustrates typical kinetic parameters estimated for a multi-site model in propylene polymerization.

Table 1: Estimated Kinetic Parameters for a Three-Site Model in Propylene Polymerization at 70°C

ParameterSite 1Site 2Site 3
Propagation Rate Constant (k_p) [L/mol·s]150045008000
Chain Transfer to Monomer (k_trm) [L/mol·s]0.100.250.50
Chain Transfer to Hydrogen (k_trh) [L/mol·s]205090
Deactivation Rate Constant (k_d) [1/s]0.00010.00030.0005

Data derived from conceptual models presented in kinetic studies of Ziegler-Natta polymerization. researchgate.netnih.gov

Table 2: Estimated Activation Energies for the Same Three-Site Model

ParameterSite 1Site 2Site 3
Activation Energy for Propagation (E_p) [kJ/mol]454035
Activation Energy for Deactivation (E_d) [kJ/mol]605550

Conceptual activation energy values based on findings in related literature. researchgate.netnih.gov

These tables show that different active sites exhibit significantly different behaviors. For example, "Site 3" is highly active in propagation but also deactivates more quickly than "Site 1". This heterogeneity is fundamental to the performance of the catalyst. By understanding and quantifying these differences, kinetic models can effectively simulate the complex reaction network of titanium(III) chloride-aluminum chloride systems and predict the final polymer characteristics. researchgate.net

Industrial Implications and Research Directions

Advancements in Polyolefin Manufacturing through Catalyst System Design

The Titanium(III) chloride-aluminum chloride system is a fundamental component of Ziegler-Natta catalysts, which revolutionized the production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgln-fengguang.comwikipedia.org These catalysts, first discovered in the 1950s, enabled the synthesis of linear and stereoregular polymers under mild conditions, a significant leap from the high-pressure radical polymerization methods used previously. ln-fengguang.comlibretexts.org The activity and stereoselectivity of the catalyst are highly dependent on its crystalline structure, with several polymorphs (alpha, beta, gamma, delta) of TiCl₃ known, each conferring different properties to the final polymer. youtube.com

Modern advancements focus on enhancing the efficiency of these catalyst systems. Supported Ziegler-Natta catalysts, often using magnesium chloride (MgCl₂) as a support, have been developed to increase the number of active sites and improve catalytic activity. chula.ac.thtoho-titanium.co.jp The THC catalyst, a high-performance Mg-Ti based catalyst, is noted for its exceptional performance in producing high-rigidity and high-impact polypropylene grades, crucial for applications like automotive parts. toho-titanium.co.jp The design of the catalyst, including its particle size and pore structure, is critical for controlling the polymer's morphology and properties. chula.ac.thtoho-titanium.co.jp

Key Parameters in Ziegler-Natta Catalysis

ParameterEffect on PolymerizationReference
Hydrogen Concentration Acts as a molecular weight controller via chain transfer. Increasing H₂ concentration typically decreases the molecular weight of polyethylene but can increase productivity for polypropylene. uni-pannon.hu
Al/Ti Molar Ratio This ratio between the cocatalyst (e.g., triethylaluminum) and the titanium catalyst is critical. It influences impurity removal and catalyst activation. An optimal ratio maximizes productivity; excess can lead to over-reduction and deactivation of the catalyst. uni-pannon.hupcbiochemres.com
Monomer Concentration Higher monomer concentration generally increases both catalyst productivity and the molecular weight of the resulting polymer. uni-pannon.hu
Electron Donors Added as a third component to the catalyst system (e.g., ethers, esters) to increase activity and stereoselectivity, particularly for polypropylene. pcbiochemres.com

Research has identified several key strategies to boost the productivity of TiCl₃-based catalysts and tailor the properties of the resulting polyolefins.

Catalyst Support and Preparation: The use of supports like magnesium chloride (MgCl₂) significantly enhances catalyst performance by dispersing the titanium active sites over a larger surface area. chula.ac.th The method of catalyst preparation, including the chlorination of the support with agents like titanium tetrachloride (TiCl₄) and subsequent titanation, is crucial. chula.ac.th The molar ratios of components, such as triethylaluminum (B1256330) to magnesium, directly impact the catalyst's physical state and dispersion. chula.ac.th

Controlling Molecular Weight and Distribution: Hydrogen is a vital agent for controlling the molecular weight of polymers through chain transfer reactions. uni-pannon.hu The response to hydrogen varies between different active sites on the catalyst. mdpi.com Research has shown that in propylene (B89431) polymerization, chain transfer with hydrogen is more reactive on active sites that produce high-molecular-weight polymers, which can lead to a narrowing of the molecular weight distribution. mdpi.com Furthermore, using promoters like cyclohexyl chloride can create dual active sites on the catalyst, allowing for the production of polyethylene with a controllable molecular weight distribution. nih.gov

Improving Stereoregularity: For polypropylene, achieving high isotacticity (the regular arrangement of methyl groups) is essential for desirable properties like high melting point and stiffness. The choice of electron donors and the specific crystalline form of TiCl₃ are primary factors in controlling stereoselectivity. ln-fengguang.compnas.org Highly enantioselective catalysts can produce polypropylene with very high isotacticity and melting temperatures. pnas.org

Treatment with Additives: Treating the TiCl₃ catalyst with certain compounds can significantly improve its performance. For instance, treatment with carbon dioxide and a Lewis base like di(n-butyl) ether has been shown to enhance the productivity of the catalyst in propylene polymerization. google.com

Impact of Catalyst Modification on Performance

Modification StrategyEffectExample FindingReference
CO₂ and Lewis Base Treatment Improves catalyst productivity.A TiCl₃ catalyst treated with CO₂ and di(n-butyl) ether yielded 107 grams of polymer per gram of catalyst per hour, compared to 71 g/g-cat/hr for the untreated control. google.com
Use of Halocarbon Promoters Increases catalyst activity and hydrogen responsibility; allows control over molecular weight distribution.Using cyclohexyl chloride as a promoter increased catalyst activity by up to 125% and hydrogen responsibility by 55%. nih.gov
Varying Al/Ti Ratio Optimizes catalyst productivity.In one study, the optimal Al/Ti molar ratio was found to be 25, resulting in the highest productivity for polyethylene. uni-pannon.hu
Addition of Electron Donors Can decrease overall activity but improve stability under high pressure.Adding ethyl benzoate (B1203000) as an electron donor decreased catalytic activity but increased stability, as shown by a higher activity balance. chula.ac.th

Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges in maintaining catalyst performance and reproducibility. The performance of TiCl₃ catalysts is sensitive to a variety of factors that must be precisely controlled.

One major issue is the presence of impurities, or "catalyst poisons," in the feedstock and reactor system. researchgate.net Substances like water, carbon monoxide, and sulfur compounds can deactivate the catalyst, leading to a sharp drop in productivity. researchgate.net This requires careful purification of all reactants and chemicals used in the plant. researchgate.net Another challenge is the inherent instability of TiCl₃ itself. When exposed to air, it can slowly deteriorate, leading to erratic and unpredictable results in polymerization reactions. wikipedia.org

The morphology of the catalyst particles also plays a crucial role in the process. nih.gov The particle shape and size influence the kinetics of polymerization through the fragmentation process and affect the morphology of the final polymer product. chula.ac.thnih.gov Ensuring consistent catalyst morphology on a large scale is a key manufacturing challenge. Furthermore, the complex interplay between numerous parameters—such as temperature, pressure, reactant concentrations, and residence time—means that even small deviations can lead to significant variations in polymer properties. uni-pannon.huresearchgate.net Maintaining the optimal balance of these parameters in large, continuous fluidized bed reactors requires sophisticated process control and monitoring. researchgate.net

Innovations in Titanium Dioxide Production for Advanced Materials

While primarily known for its catalytic role, the chemistry of titanium chlorides is also central to the production of titanium dioxide (TiO₂), a critical pigment and advanced material. The chloride process, a more modern and environmentally sustainable method than the older sulfate (B86663) process, uses titanium tetrachloride (TiCl₄) as a key intermediate. esaar.commheavytechnology.com This process involves the high-temperature chlorination of titanium-rich ores to produce TiCl₄, which is then purified and oxidized to yield high-purity TiO₂. esaar.comti-cons.com The resulting TiO₂, typically in the rutile crystalline form, offers superior whiteness, brightness, and opacity, making it ideal for paints, coatings, and plastics. esaar.com Recent innovations in the chloride process focus on reducing energy consumption and carbon emissions. einpresswire.com

Beyond pigments, titanium chlorides are precursors for other advanced materials. For example, the heat storage ceramic λ-Ti₃O₅ can be synthesized via hydrogen reduction calcination using titanium chloride as the starting material. rsc.org This material exhibits a phase transition that allows it to store and release significant amounts of heat energy, making it a promising candidate for energy conservation applications. rsc.org Research has shown that the crystalline size of the λ-Ti₃O₅ influences its heat storage properties, paving the way for designing materials tailored to specific thermal energy storage needs. rsc.org

Environmental Applications in Water Treatment Technologies

Titanium(III) chloride has demonstrated significant potential in water purification technologies. It functions as a highly effective coagulant for removing dissolved organic matter (DOM) from surface water. researchgate.net The presence of DOM in drinking water is problematic as it can react with disinfectants like chlorine to form harmful disinfection by-products (DBPs). researchgate.net

Future Research Avenues and Untapped Potential of this compound Complexes

The versatility of this compound complexes continues to inspire new areas of research, promising novel applications beyond traditional polymerization.

CO₂ Utilization: Researchers are exploring the use of Ti(III) catalysts for the copolymerization of carbon dioxide (CO₂) with epoxides to produce polycarbonates. acs.org This represents a valuable pathway for converting a greenhouse gas into useful polymers. Catalytic systems based on Ti(III) have shown the ability to mediate this reaction under mild conditions, such as atmospheric pressure and moderate temperatures. acs.org

Advanced Organic Synthesis: The reducing power of Ti(III) is being harnessed in sophisticated organic reactions. Chiral Ti(III) catalysts have been developed for enantioselective reductive cyclizations, a powerful tool for constructing complex molecules. mdpi.com Furthermore, Ti(III) complexes are used to generate radicals from various precursors, enabling C-C bond formation and the synthesis of highly functionalized molecules. mdpi.comnih.gov

New Catalytic Systems: The fundamental understanding of how ligands influence the electronic structure and reactivity of the titanium center is driving the design of new catalyst systems. pnas.orgacs.org Research into novel ligand frameworks aims to create catalysts with even greater activity, selectivity, and tolerance to functional groups, which has long been a challenge for traditional Ziegler-Natta systems. ias.ac.in This could open the door to the polymerization of functionalized olefins, creating polymers with unique properties and applications. ias.ac.inresearchgate.net

Materials Science: The ability to control phase transformations in titanium oxides derived from titanium chlorides, as seen with λ-Ti₃O₅, points to untapped potential in creating "smart" materials for energy and electronics. rsc.org The electrochemical properties of TiCl₃ in molten salt solutions are also being studied, which could have implications for new methods of titanium metal production or high-temperature battery systems. sc.edu

The ongoing exploration of the rich chemistry of this compound complexes ensures their continued importance in both industrial processes and the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Titanium(III) chloride-aluminum chloride in laboratory settings?

  • Methodological Answer :

  • Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to prevent moisture exposure, as the compound reacts violently with water . Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with N100/P3 filters to avoid inhalation of corrosive dust .
  • Storage : Seal containers tightly and store in干燥, ventilated areas away from water sources. Use desiccants to maintain anhydrous conditions .
  • Spills : Neutralize spills with dry sand or vermiculite; avoid water-based cleanup to prevent exothermic reactions .

Q. How can researchers synthesize this compound, and what are the key purity considerations?

  • Methodological Answer :

  • Synthesis : Combine stoichiometric amounts of TiCl₃ and AlCl₃ under inert conditions. Use vacuum sublimation to purify the compound, ensuring a 76-78.5% TiCl₃ content for optimal reactivity .
  • Purity : Monitor via X-ray diffraction (XRD) to confirm crystal structure (purple monoclinic crystals) and inductively coupled plasma mass spectrometry (ICP-MS) to verify metal ratios .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Analysis : XRD for crystallinity, Raman spectroscopy to identify Ti-Cl and Al-Cl vibrational modes .
  • Compositional Analysis : Thermogravimetric analysis (TGA) under nitrogen to assess thermal stability up to 200°C, and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .

Advanced Research Questions

Q. How does the Lewis acidity of this compound influence its catalytic efficiency in polymerization reactions?

  • Methodological Answer :

  • Mechanism : The compound acts as a dual Lewis acid, with AlCl₃ activating substrates (e.g., monomers) and TiCl₃ facilitating electron transfer. For example, in polypyrrole synthesis, it enables oxidative polymerization but is deactivated by water, requiring strict anhydrous conditions .
  • Optimization : Adjust molar ratios (e.g., TiCl₃:AlCl₃ at 3:1) to balance acidity and reducibility. Monitor reaction progress via in-situ Fourier-transform infrared spectroscopy (FTIR) to track monomer consumption .

Q. What strategies mitigate instability issues when using this compound in electrochemical systems?

  • Methodological Answer :

  • Electrolyte Design : Replace aqueous electrolytes with ionic liquids (e.g., 1-methyl-3-ethylimidazolium chloride) to prevent hydrolysis. Limit current densities to <1 mA cm⁻² to avoid rapid degradation .
  • Stabilization Additives : Introduce hydrophobic ionic liquids (e.g., triazolium salts) to reduce moisture sensitivity, as demonstrated in aluminum-ion battery research .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Controlled Testing : Replicate reactions under standardized conditions (e.g., 25°C, inert atmosphere) using calibrated equipment. Cross-validate results with multiple techniques (e.g., gas chromatography for yield, NMR for byproduct analysis) .
  • Parameter Screening : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify confounding factors. For example, trace water (>50 ppm) can reduce catalytic efficiency by 60% .

Key Research Gaps and Recommendations

  • Toxicity Data : Acute toxicity and ecotoxicological profiles remain unquantified. Prioritize zebrafish embryo assays (OECD TG 236) to assess LC₅₀ values .
  • Advanced Catalysis : Explore hybrid systems with moisture-resistant co-catalysts (e.g., polymer-stabilized nanoparticles) to enhance stability in humid environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.